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molecular formula C9H8BrNO4 B8348845 2-Bromo-6-nitrobenzyl Acetate

2-Bromo-6-nitrobenzyl Acetate

Cat. No. B8348845
M. Wt: 274.07 g/mol
InChI Key: HHWLXBAFBRSXCQ-UHFFFAOYSA-N
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Patent
US07196087B2

Procedure details

To a solution of 1-bromo-2-bromomethyl-3-nitro-benzene (3.39 g, 11.53 mmol) in DMF (50 nml) was added KOAc (7.6 g, 77.4 mmol). The reaction was heated at 70° C. for an hour. After cooling to room temperature, the mixture was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, and dried over MgSO4 Acetic acid 2-bromo-6-nitro-benzyl ester (3.1 g) was obtained as a brown oil after concentration under vacuum (˜100%). 1H NMR (CDCl3, 300 MHz) δ: 2.06(s, 3H), 5.46 (s, 2H), 7.377(t, J=8.1 Hz), 7.778(dd, J=1.23 Hz, 8.14 Hz), 7.856(dd, J=1.23 Hz, 8.07 Hz).
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11]Br.[CH3:13][C:14]([O-:16])=[O:15].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH2:11][O:16][C:14](=[O:15])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Name
KOAc
Quantity
7.6 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 Acetic acid 2-bromo-6-nitro-benzyl ester (3.1 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a brown oil
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under vacuum (˜100%)

Outcomes

Product
Name
Type
Smiles
BrC1=C(COC(C)=O)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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